ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves several steps. One common method includes the condensation of thiophene-2-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chlorine under acidic conditions.
Scientific Research Applications
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene-based compounds.
Thiophene-2-amine: Known for its applications in medicinal chemistry and as a building block for more complex molecules.
Thiophene-2-sulfonamide: Exhibits antibacterial and antifungal activities similar to this compound.
The uniqueness of this compound lies in its specific structural features and the combination of the thiophene ring with the benzoate moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 4-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)11-5-7-12(8-6-11)16-14(17)10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMGTCHKNYFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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